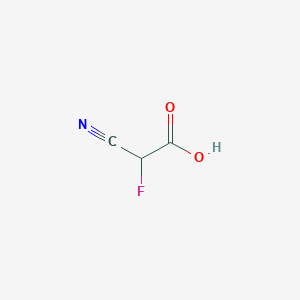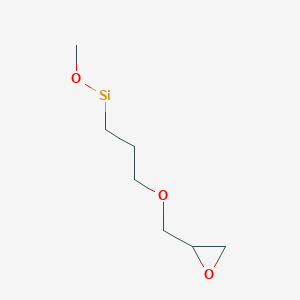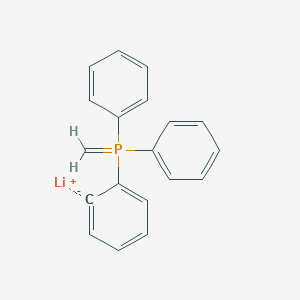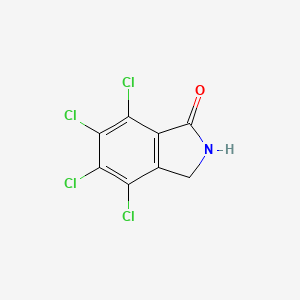
4,5,6,7-Tetrachloro-2,3-dihydro-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrachloro-2,3-dihydro-1H-isoindol-1-one is a chlorinated isoindoline derivative. This compound is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrachloro-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of 3,4,5,6-tetrachlorophthalic anhydride with appropriate amines under controlled conditions. One common method involves refluxing 3,4,5,6-tetrachlorophthalic anhydride with 2-aminoimidazole in acetic acid . The reaction conditions, such as temperature and solvent, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and purification methods are tailored to meet industrial standards and regulatory requirements.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrachloro-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrachloroisoindoline-1,3-dione, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
4,5,6,7-Tetrachloro-2,3-dihydro-1H-isoindol-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Research into its pharmacological effects and potential as a drug candidate is ongoing.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrachloro-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. For instance, it has been reported to inhibit certain enzymes by binding to their active sites, thereby modulating their activity . The pathways involved in its biological effects are still under investigation, but it is known to affect cellular processes such as signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl-acetic acid
- 3-Phenyl-2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- Tetrachlorophthalic anhydride
Uniqueness
4,5,6,7-Tetrachloro-2,3-dihydro-1H-isoindol-1-one stands out due to its specific chlorination pattern and the resulting electronic properties. This makes it particularly useful in applications requiring high reactivity and stability under various conditions. Its unique structure also allows for selective interactions with biological targets, enhancing its potential in medicinal chemistry.
Properties
CAS No. |
90745-79-2 |
|---|---|
Molecular Formula |
C8H3Cl4NO |
Molecular Weight |
270.9 g/mol |
IUPAC Name |
4,5,6,7-tetrachloro-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C8H3Cl4NO/c9-4-2-1-13-8(14)3(2)5(10)7(12)6(4)11/h1H2,(H,13,14) |
InChI Key |
ULVDMKRXBIKOMK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-tert-Butyl-5-[methyl(phenyl)amino]penta-2,4-diynamide](/img/structure/B14369399.png)
![N~1~,N~6~-Bis[(4-methylpiperazin-1-yl)methyl]hexanediamide](/img/structure/B14369411.png)
diiodo-lambda~5~-phosphane](/img/structure/B14369412.png)

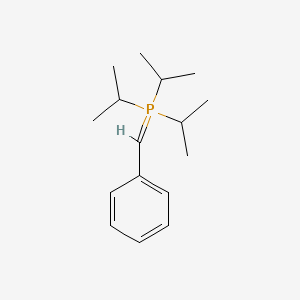
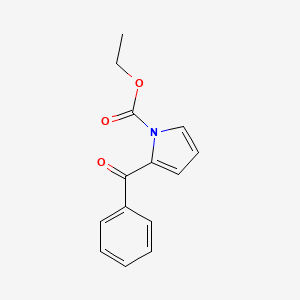
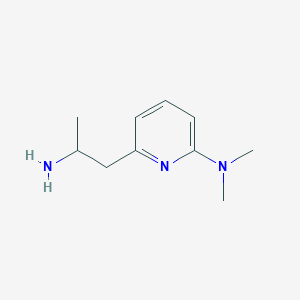
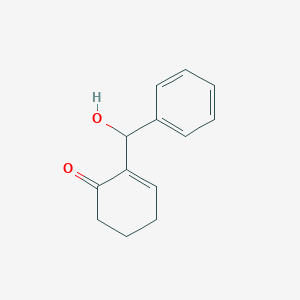
phosphanium bromide](/img/structure/B14369441.png)
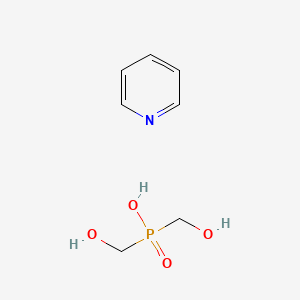
![2-[(Benzenesulfonyl)methyl]-4'-fluoro-3,3',5-trimethyl-1,1'-biphenyl](/img/structure/B14369454.png)
